Technical Guide: 1-Descyano Citadiol Derivatives and Citalopram Impurity Profiling
Technical Guide: 1-Descyano Citadiol Derivatives and Citalopram Impurity Profiling
The following technical guide provides an in-depth analysis of 1-Descyano Citadiol derivatives , a specific class of impurities and intermediates critical to the synthesis and quality control of Citalopram and Escitalopram.
This guide is structured to address the precise chemical identification, mechanistic formation, and analytical profiling of these compounds.
Executive Summary
In the development of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and Escitalopram , the control of impurities is paramount for regulatory compliance (ICH Q3A/Q3B). The "Citadiol" intermediate is the linchpin of the synthesis, serving as the direct precursor to the final drug substance via ring closure.
1-Descyano Citadiol derivatives represent a specific subclass of impurities where the nitrile (cyano) moiety—critical for the pharmacological activity of Citalopram—is absent or modified. These impurities typically arise during the Grignard reaction stages due to the use of starting materials lacking the cyano group (e.g., 5-bromophthalide instead of 5-cyanophthalide) or through reductive side reactions.
This guide details the chemical identifiers for these specific derivatives, their formation pathways, and validated analytical protocols for their detection.
Chemical Identifiers and CAS Registry
The nomenclature for Citadiol derivatives can vary between pharmacopeias (EP/USP) and chemical catalogs. The table below consolidates the verified CAS numbers and chemical structures for the "1-Descyano" series and related Citadiol analogs.
Table 1: Chemical Identifiers for 1-Descyano Citadiol and Related Impurities
| Common Name | CAS Number | Chemical Structure / IUPAC Name | Molecular Formula | Role |
| 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol | 1433278-32-0 | Specific impurity variant identified in high-sensitivity profiling.Note: Often listed as "Citalopram Impurity 4" in specific catalogs. | C₂₅H₃₅FN₂O₃ | Primary Target: Oxidation/Process Impurity |
| Citadiol (Reference) | 103146-25-4 | 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | C₂₀H₂₃FN₂O₂ | Key Intermediate (Precursor) |
| Descyano Citalopram | 390817-87-5 | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (Also known as Citalopram Impurity E) | C₁₉H₂₂FNO | Cyclized Impurity (H-Analog) |
| 4-Descyano 4-Bromo Citadiol | 488148-10-3 | 4-bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol | C₁₉H₂₃BrFNO₂ | Halogenated Precursor Impurity |
| Descyano Citadiol (Open Ring) | Not Assigned | 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzene | C₁₉H₂₄FNO₂ | Hydrolysis Product / Intermediate |
Critical Note on Nomenclature: The term "1-Descyano" in CAS 1433278-32-0 refers to a specific catalog nomenclature likely denoting the removal of the cyano group relative to the standard Citadiol numbering, combined with a modification on the butyl chain ("oxobutyl"). Researchers should prioritize CAS 390817-87-5 (Descyano Citalopram) for the standard "missing nitrile" impurity found in final drug substances.
Mechanistic Formation Pathways
Understanding the origin of Descyano derivatives requires analyzing the Grignard synthesis route.
The Grignard Vector
The standard synthesis involves two successive Grignard reactions on 5-cyanophthalide .
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Reaction A: Addition of 4-fluorophenylmagnesium bromide.
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Reaction B: Addition of 3-(dimethylamino)propylmagnesium chloride.
Formation of Descyano Derivatives: If 5-bromophthalide is present as an impurity in the starting 5-cyanophthalide, or if the cyano group is reductively cleaved (decyanation) during the aggressive Grignard conditions, the resulting intermediate is Descyano Citadiol (or the Bromo-analog).
Upon acid-catalyzed ring closure (the final step to Citalopram), this Descyano Citadiol cyclizes to form Descyano Citalopram .
The "Oxobutyl" Derivative (CAS 1433278-32-0)
The specific derivative 1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol suggests a secondary oxidation pathway. The "oxobutyl" nomenclature implies the oxidation of the hydroxybutyl chain or the presence of a ketone functionality, likely introduced via oxidative degradation of the amine side chain or reaction with atmospheric oxygen during the open-ring stage.
Analytical Protocols
To separate 1-Descyano derivatives from the active pharmaceutical ingredient (API), a high-resolution HPLC method is required due to the structural similarity (only lacking a -CN group).
High-Performance Liquid Chromatography (HPLC)
Methodology: Reverse Phase HPLC (RP-HPLC) with Gradient Elution.
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Column: C18 (e.g., Zorbax Eclipse XDB-C18, 250mm x 4.6mm, 5µm).
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Mobile Phase A: Buffer (Phosphate buffer pH 3.0 + Triethylamine).
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Mobile Phase B: Acetonitrile : Methanol (Mix).
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Gradient:
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0-5 min: 80% A (Isocratic)
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5-25 min: 80% A → 40% A (Linear Ramp)
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25-35 min: 40% A (Hold)
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Detection: UV at 240 nm (The Descyano analog has a lower
absorption shift compared to the nitrile-conjugated system of Citalopram).
Mass Spectrometry (LC-MS/MS) Identification
Differentiation of Descyano derivatives relies on observing the mass shift corresponding to the loss of the Cyano group (CN = 26 Da) and replacement with Hydrogen (H = 1 Da), resulting in a net loss of 25 Da .
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Citalopram [M+H]+: m/z 325.
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Descyano Citalopram [M+H]+: m/z 300.
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Citadiol [M+H]+: m/z 343.
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Descyano Citadiol [M+H]+: m/z 318.
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1-Descyano 1-(4-Dimethylamino)oxobutyl Citadiol [M+H]+: m/z ~431 (Consistent with C₂₅H₃₅FN₂O₃).
Pathway Visualization
The following diagram illustrates the synthesis of Citalopram and the divergence points leading to Descyano Citadiol and its derivatives.
Figure 1: Synthetic pathway of Citalopram highlighting the divergence points for Descyano and Citadiol-related impurities.
References
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PubChem. (n.d.). Citadiol (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]
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Veeprho. (n.d.). Citalopram Descyano Impurity (CAS 390817-87-5).[5][6] Retrieved from [Link][5]
- European Pharmacopoeia (Ph. Eur.).Citalopram Hydrobromide Monograph: Impurity Profiling. (Access via subscription).
Sources
- 1. Citadiol, (S)- | C20H23FN2O2 | CID 7472057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Citadiol Hydrobromide (4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile Hydrobromide) [lgcstandards.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile | C20H23FN2O2 | CID 10132164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
